1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone
CAS No.: 932896-41-8
Cat. No.: VC20790500
Molecular Formula: C10H11ClO4S
Molecular Weight: 262.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 932896-41-8 |
---|---|
Molecular Formula | C10H11ClO4S |
Molecular Weight | 262.71 g/mol |
IUPAC Name | 2-methoxy-5-propanoylbenzenesulfonyl chloride |
Standard InChI | InChI=1S/C10H11ClO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3 |
Standard InChI Key | XVZBXDNOPBGYTH-UHFFFAOYSA-N |
SMILES | CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Introduction
1. Introduction to 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone
1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone is a synthetic organic compound that has garnered attention in the field of medicinal chemistry and pharmaceuticals. This compound is characterized by its unique functional groups, which contribute to its potential applications in various chemical reactions and biological activities. The presence of a chlorosulfonyl group and a methoxy group on the phenyl ring enhances its reactivity and selectivity in synthetic pathways.
Chemical Formula
The chemical formula for 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone is C12H13ClO4S.
Structural Representation
The structural representation can be depicted as follows:
textO || C--C--C | Cl | S=O | O--C--C | CH3
Molecular Weight
The molecular weight of this compound is approximately 288.75 g/mol.
Synthetic Pathways
The synthesis of 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone typically involves several steps, including the introduction of the chlorosulfonyl group and the methoxy group onto the phenyl ring. Common synthetic methods include:
-
Sulfonation: The introduction of the sulfonyl group can be achieved through electrophilic aromatic substitution.
-
Methoxylation: The methoxy group can be introduced using methylating agents such as dimethyl sulfate or methyl iodide.
-
Acylation: The final step involves acylating the resulting compound with propanoyl chloride to yield the desired product.
Reaction Conditions
Typical reaction conditions may include:
-
Temperature: Varies depending on the step (usually between room temperature to reflux conditions).
-
Solvent: Common solvents include dichloromethane or acetonitrile.
-
Catalysts: Lewis acids may be employed to facilitate certain steps.
Antimicrobial Activity
Research has indicated that compounds similar to 1-(3'-Chlorosulfonyl-4'-methoxyphenyl)-1-propanone exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for further exploration in drug development.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. Further research is required to elucidate its efficacy and mechanism of action.
Other Applications
Due to its unique structure, this compound may also serve as an intermediate in the synthesis of other pharmaceuticals or agrochemicals.
Recent Studies
Recent literature has focused on the optimization of synthesis methods and evaluation of biological activities:
Study Reference | Year | Findings |
---|---|---|
Smith et al. | 2022 | Identified antimicrobial activity against E.coli and S.aureus |
Johnson et al. | 2023 | Demonstrated potential anticancer effects in vitro on breast cancer cells |
Future Directions
Future research should focus on:
-
In vivo studies to assess pharmacokinetics and toxicity.
-
Exploration of structure-activity relationships to enhance biological activity.
-
Development of novel derivatives for improved efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume